BenchChemオンラインストアへようこそ!

1-cycloheptyl-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Lipophilicity Permeability

1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine (CAS 1247486-66-3) is an N-cycloheptyl-substituted 3-amino-5-methylpyrazole with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol. This heterocyclic scaffold combines a primary amine handle at the 3-position, a methyl group at the 5-position, and a lipophilic cycloheptyl ring on the N1-nitrogen, yielding a predicted LogP of 2.67 and a topological polar surface area (TPSA) of 43.84 Ų.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13069376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-5-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCCCCC2)N
InChIInChI=1S/C11H19N3/c1-9-8-11(12)13-14(9)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H2,12,13)
InChIKeyCKYINAOIYKXWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine: A C7-Cycloalkyl Pyrazole Building Block for Medicinal Chemistry


1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine (CAS 1247486-66-3) is an N-cycloheptyl-substituted 3-amino-5-methylpyrazole with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol . This heterocyclic scaffold combines a primary amine handle at the 3-position, a methyl group at the 5-position, and a lipophilic cycloheptyl ring on the N1-nitrogen, yielding a predicted LogP of 2.67 and a topological polar surface area (TPSA) of 43.84 Ų . These physicochemical features position the compound as a versatile intermediate for generating focused libraries of kinase inhibitors, GPCR ligands, and agrochemical leads that require balanced permeability and solubility.

Why 1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine Cannot Be Casually Replaced by Common Analogs


Simple substitution of the cycloheptyl ring for a cyclohexyl or cyclopentyl group—or relocation of the amine from the 3-position to the 4-position—produces quantifiably different physicochemical and steric profiles that alter molecular recognition, pharmacokinetics, and synthetic tractability. In silico predictions and measured vendor data confirm that ostensibly minor structural changes shift LogP by up to 0.5–0.65 log units, modify the hydrogen-bonding network, and affect the spatial orientation of the amine vector [1][2]. Such differences are critical in structure-activity relationship (SAR) campaigns, where subtle modulation of lipophilicity can determine target engagement, off-target selectivity, and oral bioavailability. The evidence below quantifies these distinctions for the most relevant comparators.

Quantitative Differentiation of 1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine from Key Analogs


Lipophilicity Advantage Over the 1-Cyclohexyl Analog

The target compound exhibits a predicted LogP of 2.67, compared to 2.17 for its most common 1-cyclohexyl analog (1-cyclohexyl-5-methyl-1H-pyrazol-3-amine) . This ΔLogP of +0.50 translates to a roughly 3.2-fold higher calculated partition coefficient, a difference that can be decisive for achieving passive membrane permeability while avoiding excessive lipophilicity that promotes promiscuous binding.

Medicinal Chemistry Lipophilicity Permeability

Positional Isomer Differentiation: 3-Amine vs. 4-Amine LogP Shift

Relocating the amino group from the 3-position (target) to the 4-position (1-cycloheptyl-5-methyl-1H-pyrazol-4-amine) decreases the predicted LogP from 2.67 to 2.02, a drop of 0.65 log units . This substantial shift reflects altered electron distribution and hydrogen-bonding capacity, directly affecting how the scaffold interacts with biological targets and solvents.

Positional Isomerism Hydrogen Bonding Target Engagement

Regioisomeric Substituent Effects: N1-Cycloheptyl vs. C5-Cycloheptyl

Attaching the cycloheptyl group at N1 (target compound, LogP = 2.67) versus C5 of the pyrazole ring (5-cycloheptyl-1H-pyrazol-3-amine, LogP = 2.81) results in a modest LogP difference of -0.14 [1]. However, the N1-substitution pattern preserves a free NH in the pyrazole ring, offering a different hydrogen-bond donor profile and potentially superior metabolic stability compared to the C5-substituted isomer.

Regioisomerism Solubility Metabolic Stability

Cycloalkyl Ring Size Optimization: C7 vs. C6 Spatial and TPSA Comparison

The cycloheptyl group (C7) increases the molecular weight by 14 Da and the TPSA by approximately 0.7 Ų compared to the cyclohexyl (C6) analog, while maintaining the same number of rotatable bonds (nRot = 1) . This subtle increase in steric bulk can fill hydrophobic pockets more effectively in enzyme active sites without violating Lipinski's Rule of Five.

Steric Bulk Topological Polar Surface Area Drug-Likeness

Patent-Literature Validation: Cycloheptylpyrazoles as Privileged FXR and RTK Scaffolds

Two independent patent families explicitly claim cycloheptylpyrazole derivatives—including compounds of the general class to which the target belongs—as FXR modulators for dyslipidemia (CN-102791695-A) and as receptor tyrosine kinase (RTK) inhibitors for oncology (US-8853207-B2) [1][2]. While the specific compound is not exemplified, the explicit inclusion of N-cycloheptyl-5-methyl-pyrazol-3-amines within the Markush structures confirms that this substitution pattern is recognized as a non-obvious, patentably distinct scaffold by both Hoffmann-La Roche and the Development Center for Biotechnology.

FXR Modulators Kinase Inhibitors Patent Evidence

High-Impact Application Scenarios for 1-Cycloheptyl-5-methyl-1H-pyrazol-3-amine


Kinase Inhibitor Hit Expansion

The 3-amine handle allows rapid parallel derivatization into amides, ureas, or sulfonamides, while the cycloheptyl group provides enhanced hydrophobic packing compared to cyclohexyl analogs (ΔMW = +14 Da; ΔLogP = +0.50) [1]. This combination makes the scaffold ideal for exploring hinge-binding motifs in kinase inhibitor libraries, where modest increases in lipophilicity can dramatically improve biochemical IC₅₀ values.

CNS-Penetrant GPCR Ligand Design

With a LogP of 2.67 and only one hydrogen-bond donor, the compound resides within the favorable physicochemical space for CNS drug candidates . Its lower HBD count versus 5-cycloheptyl-1H-pyrazol-3-amine (1 vs. 2 HBD) predicts superior passive permeability, making it a preferred core for designing dopamine, serotonin, or histamine receptor ligands.

FXR Agonist Lead Optimization

Patent CN-102791695-A establishes cycloheptylpyrazoles as FXR modulators for dyslipidemia [1]. The target compound's specific substitution pattern (N1-cycloheptyl, C5-methyl, C3-amine) provides a differentiated starting point for synthesizing patentable FXR agonists with potentially improved metabolic stability over the exemplified analogs.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 193.29 Da and a TPSA of 43.84 Ų, the compound adheres to the 'Rule of Three' for fragment screening . Its single rotatable bond and well-defined amine vector make it an ideal fragment for structure-based design, where the cycloheptyl ring can probe deeper hydrophobic sub-pockets inaccessible to smaller cycloalkyl fragments.

Quote Request

Request a Quote for 1-cycloheptyl-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.